molecular formula C11H16O B13964683 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one CAS No. 129526-75-6

6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one

Cat. No.: B13964683
CAS No.: 129526-75-6
M. Wt: 164.24 g/mol
InChI Key: WEHGDQMOACWXTC-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)tricyclo[3210~3,6~]octan-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the tricyclic core of the compound. Subsequent steps involve functional group modifications to introduce the propan-2-yl group and the ketone functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one is unique due to its specific tricyclic structure and the presence of the propan-2-yl group and ketone functionality.

Properties

CAS No.

129526-75-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

6-propan-2-yltricyclo[3.2.1.03,6]octan-2-one

InChI

InChI=1S/C11H16O/c1-6(2)11-5-7-3-8(11)4-9(11)10(7)12/h6-9H,3-5H2,1-2H3

InChI Key

WEHGDQMOACWXTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC3CC1CC2C3=O

Origin of Product

United States

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